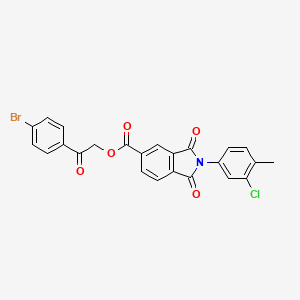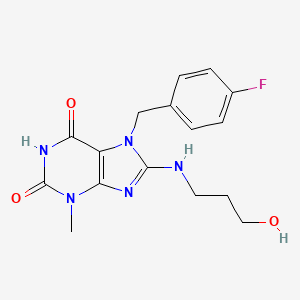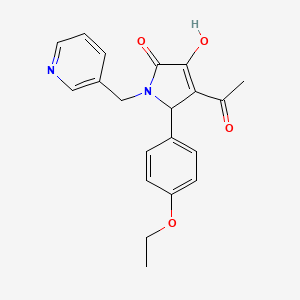![molecular formula C23H23ClN2O4S B15032093 N-(3-Chloro-4-methylphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B15032093.png)
N-(3-Chloro-4-methylphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloro-4-methylphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro-substituted phenyl ring, a methyl-substituted phenyl ring, and a methoxybenzenesulfonamido group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methylphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes may involve:
Nitration and Reduction: Starting with the nitration of 3-chloro-4-methylphenyl, followed by reduction to form the corresponding amine.
Acylation: The final step often involves acylation to introduce the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial to achieving efficient production. Industrial methods may also include purification steps such as recrystallization and chromatography to isolate the desired compound.
化学反応の分析
Types of Reactions
N-(3-Chloro-4-methylphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The chloro and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
N-(3-Chloro-4-methylphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(3-Chloro-4-methylphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Salmeterol Related Compound H: A compound with a similar structural motif, used in pharmaceutical applications.
Uniqueness
N-(3-Chloro-4-methylphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C23H23ClN2O4S |
|---|---|
分子量 |
459.0 g/mol |
IUPAC名 |
N-(3-chloro-4-methylphenyl)-2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetamide |
InChI |
InChI=1S/C23H23ClN2O4S/c1-16-4-8-19(9-5-16)26(31(28,29)21-12-10-20(30-3)11-13-21)15-23(27)25-18-7-6-17(2)22(24)14-18/h4-14H,15H2,1-3H3,(H,25,27) |
InChIキー |
NPXBRKZEOCXZBI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)C)Cl)S(=O)(=O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-{[(4-chlorophenyl)sulfanyl]methyl}-4-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B15032011.png)
![Methyl 2-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)benzoate](/img/structure/B15032018.png)


![7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032031.png)
![Ethyl 4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B15032068.png)

![ethyl 1-amino-5-butyl-8,8-dimethyl-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B15032077.png)
![1-(Azepan-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15032081.png)

![(2Z)-N-(3-ethoxyphenyl)-3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B15032090.png)

![(7Z)-3-(4-ethylphenyl)-7-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B15032102.png)
![7-ethyl-6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15032103.png)
